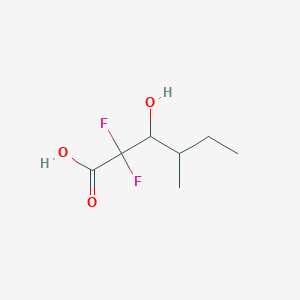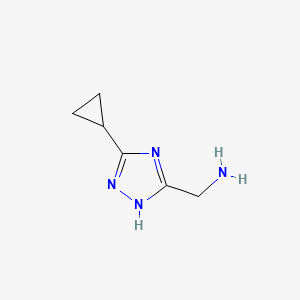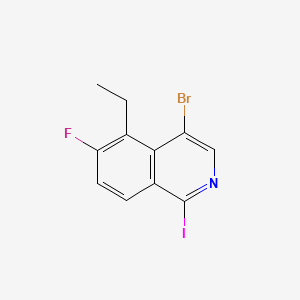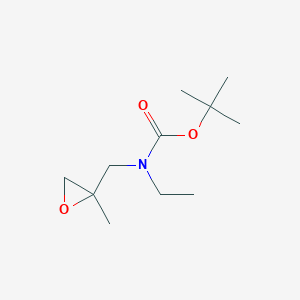
2,2-Difluoro-3-hydroxy-4-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-hydroxy-4-methylhexanoic acid is an organic compound with the molecular formula C7H12F2O3 This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a methyl group attached to a hexanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, such as 4-methylhexanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The hydroxyl group is then introduced through a controlled oxidation process, often using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and safety.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group into a hydrogen atom, forming a difluoromethylhexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone, silver nitrate (AgNO3)
Major Products:
Oxidation: 2,2-Difluoro-3-oxo-4-methylhexanoic acid
Reduction: 2,2-Difluoro-4-methylhexane
Substitution: 2-Iodo-3-hydroxy-4-methylhexanoic acid
科学的研究の応用
2,2-Difluoro-3-hydroxy-4-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, or electrostatic effects.
類似化合物との比較
- 2,2-Difluoro-3-hydroxy-4-methylpentanoic acid
- 2,2-Difluoro-3-hydroxy-4-methylbutanoic acid
- 2,2-Difluoro-3-hydroxy-4-methylpropanoic acid
Comparison: Compared to its analogs, 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid has a longer carbon chain, which can influence its physical properties, such as solubility and melting point. The additional carbon atoms may also affect its reactivity and the types of reactions it can undergo. Its unique combination of functional groups makes it a versatile compound for various applications, distinguishing it from shorter-chain analogs.
特性
分子式 |
C7H12F2O3 |
|---|---|
分子量 |
182.16 g/mol |
IUPAC名 |
2,2-difluoro-3-hydroxy-4-methylhexanoic acid |
InChI |
InChI=1S/C7H12F2O3/c1-3-4(2)5(10)7(8,9)6(11)12/h4-5,10H,3H2,1-2H3,(H,11,12) |
InChIキー |
UNDKCKCRQAYCOQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(C(=O)O)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)
![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)

![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)



